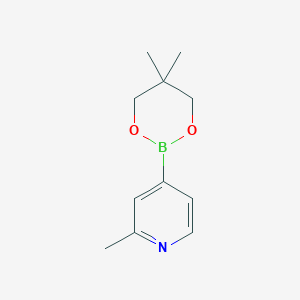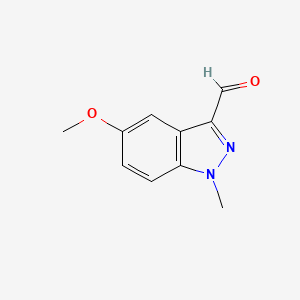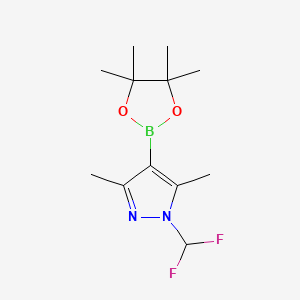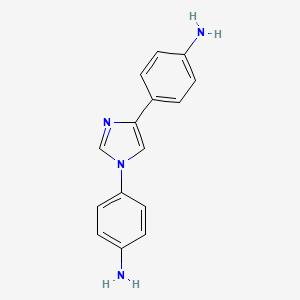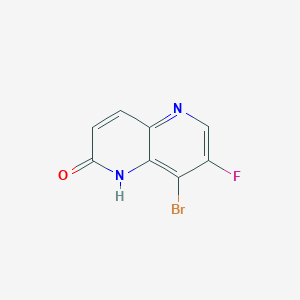
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an azocane ring, a trifluoromethyl group, and a nicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide typically involves multiple steps, starting with the preparation of the azocane ring and the trifluoromethyl phenyl intermediate. The azocane ring can be synthesized through a cyclization reaction of a suitable linear precursor under basic conditions. The trifluoromethyl phenyl intermediate is often prepared via electrophilic aromatic substitution reactions using trifluoromethylating agents.
The final step involves the coupling of the azocane and trifluoromethyl phenyl intermediates with nicotinamide through a carbamothioylation reaction. This step requires the use of a suitable thiocarbamoylating agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and high-quality production.
化学反应分析
Types of Reactions
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can be compared with other similar compounds, such as:
2-(Azocan-1-yl)ethan-1-amine: This compound features a similar azocane ring but lacks the trifluoromethyl and nicotinamide groups.
1-(Azocan-1-yl)-2,2,2-trifluoroethan-1-one: This compound contains the trifluoromethyl group but differs in the overall structure and functional groups.
Azocan-1-yl(phenyl)methanone: This compound has a similar azocane ring and phenyl group but lacks the trifluoromethyl and nicotinamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
属性
分子式 |
C21H23F3N4OS |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
N-[[2-(azocan-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H23F3N4OS/c22-21(23,24)16-8-9-18(28-11-4-2-1-3-5-12-28)17(13-16)26-20(30)27-19(29)15-7-6-10-25-14-15/h6-10,13-14H,1-5,11-12H2,(H2,26,27,29,30) |
InChI 键 |
NXCSUUUCQMXUSD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
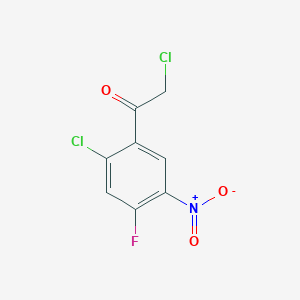

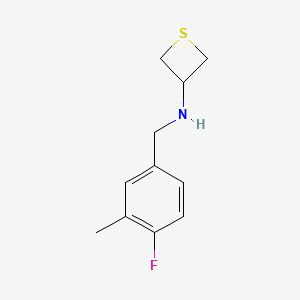
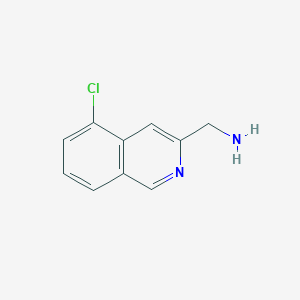
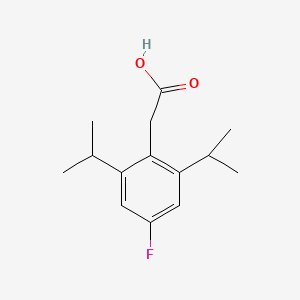
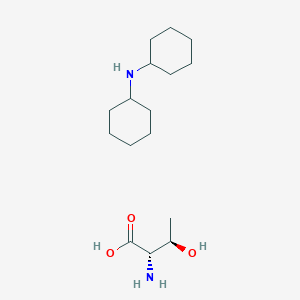
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
